
1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylicacid is a complex organic compound that belongs to the class of pyrimidinone derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring fused with a pyrimidinone moiety
Méthodes De Préparation
The synthesis of 1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylicacid typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Analyse Des Réactions Chimiques
1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Mécanisme D'action
The mechanism of action of 1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key biochemical processes .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(4-Ethyl-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)pyrrolidine-3-carboxylicacid stands out due to its unique structural features and versatile applications. Similar compounds include other pyrimidinone derivatives and pyrrolidine-based molecules, which may share some properties but differ in their specific activities and applications .
Propriétés
Formule moléculaire |
C12H17N3O3 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
1-(4-ethyl-1-methyl-6-oxopyrimidin-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O3/c1-3-9-6-10(16)14(2)12(13-9)15-5-4-8(7-15)11(17)18/h6,8H,3-5,7H2,1-2H3,(H,17,18) |
Clé InChI |
BEKVHKFROQWEKO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=O)N(C(=N1)N2CCC(C2)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


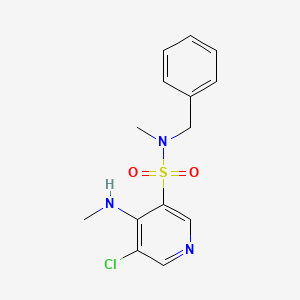
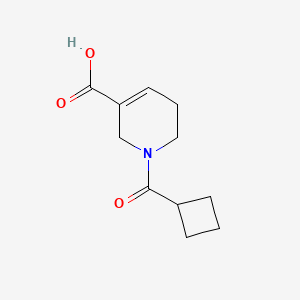

![4-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13013290.png)
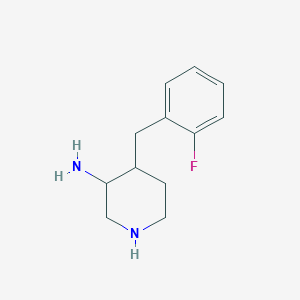
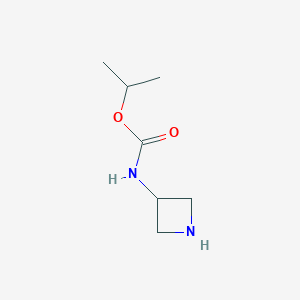
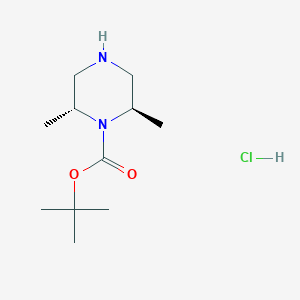


![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)


![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)
![Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)
